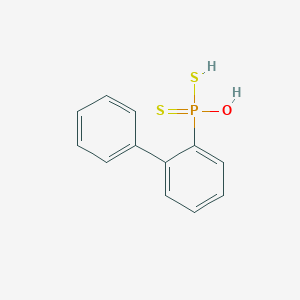

L-thiazolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

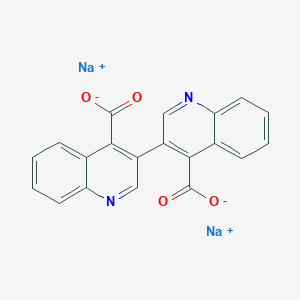

L-thiazolidine-2-carboxylic acid zwitterion is a zwitterion.

Aplicaciones Científicas De Investigación

Enzyme Substrate Studies

L-thiazolidine-2-carboxylate acts as a substrate for various enzymes. In one study, it was confirmed as a good substrate for pure D-amino acid oxidase, being oxidized by the enzyme and showing catalytic turnover numbers similar to those with D-proline (Fitzpatrick & Massey, 1982).

Cancer Research

A thiazolidine-4-carboxylic acid derivative was used to synthesize a copper complex, which showed DNA binding properties and exhibited cytotoxicity against a colon cancer cell line, suggesting potential applications in cancer treatment (Thalamuthu et al., 2013).

Antimicrobial and Antitoxin Properties

L-thiazolidine-4-carboxylate has been shown to inhibit urinary tract pathogens like Escherichia coli. It undergoes oxidation, suggesting a role in the degradation of proline analogs, which could impact the clinical efficacy of these compounds (Deutch et al., 2001).

Biochemical Synthesis and Protection

This compound has been used in biochemical synthesis, where it acts as a substrate for 5-oxoprolinase and protects cells against various toxicities, illustrating its potential in therapeutic applications (Boettcher & Meister, 1985).

Geriatric Medicine

In geriatric medicine, thiazolidine-4-carboxylic acid has been found to have revitalizing effects on age-related biochemical variables of blood and tissues, suggesting its potential value in this field (Weber et al., 1982).

Glutathione Synthesis and Toxicity Protection

L-2-oxothiazolidine-4-carboxylate promotes glutathione synthesis, protecting against toxicity. It's particularly effective against acetaminophen toxicity in mice, highlighting its potential in treatment and therapy (Williamson et al., 1982).

Chemical Synthesis

Thiazolidine derivatives are used in solid-phase synthesis of small organic molecules. They have been effectively utilized in various synthetic processes, indicating their versatility in chemical synthesis (Patek et al., 1995).

Propiedades

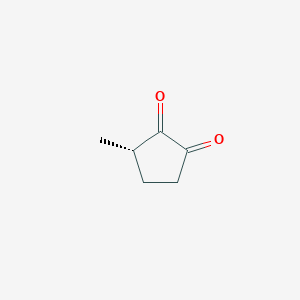

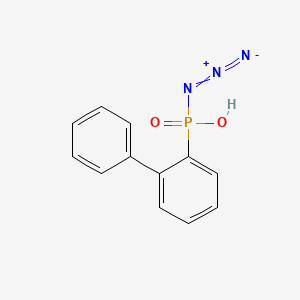

IUPAC Name |

(2S)-1,3-thiazolidin-3-ium-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC([NH2+]1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@H]([NH2+]1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)

![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)